Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate
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Overview
Description
Dimethyl 11,12-dioxatetracyclo[62113,602,7]dodeca-4,9-diene-2,7-dicarboxylate is a complex organic compound with the molecular formula C14H14O6 It is characterized by a tetracyclic structure containing two oxygen atoms and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tetracyclic core. Subsequent steps include oxidation and esterification to introduce the oxygen atoms and ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester groups or the tetracyclic core.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler esters or alcohols.
Scientific Research Applications
Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the modifications made to the compound during synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,4:5,8-Diepoxynaphthalene-4a,8a-dicarboxylic acid, dimethyl ester
- 2,7-dimethyl 11,12-dioxatetracyclo[6.2.1.1{3,6}.0{2,7}]dodeca-4,9-diene-2,7-dicarboxylate
Uniqueness
Dimethyl 11,12-dioxatetracyclo[62113,602,7]dodeca-4,9-diene-2,7-dicarboxylate stands out due to its specific tetracyclic structure and the presence of two ester groups
Properties
CAS No. |
10152-89-3 |
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Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C14H14O6/c1-17-11(15)13-7-3-5-9(19-7)14(13,12(16)18-2)10-6-4-8(13)20-10/h3-10H,1-2H3 |
InChI Key |
GLEMMZWXHHUZFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C=CC(C1(C4C=CC2O4)C(=O)OC)O3 |
Origin of Product |
United States |
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